2-benzamido-N-(4-morpholinophenyl)oxazole-4-carboxamide
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Overview
Description
2-benzamido-N-(4-morpholinophenyl)oxazole-4-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound features an oxazole ring and a morpholine ring, connected by a benzamide linker.
Mechanism of Action
Target of Action
Oxazole derivatives have been known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects . This suggests that the compound may interact with a variety of biological targets.
Mode of Action
Oxazole derivatives, in general, are known to interact with their targets in a variety of ways, often depending on the specific substitution pattern of the oxazole nucleus .
Result of Action
Oxazole derivatives have been associated with a variety of biological activities, suggesting that the compound may have multiple effects at the molecular and cellular level .
Preparation Methods
The synthesis of 2-benzamido-N-(4-morpholinophenyl)oxazole-4-carboxamide involves multiple steps, typically starting with the preparation of the oxazole ring. The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors. The morpholine ring is then introduced through nucleophilic substitution reactions. Finally, the benzamide linker is attached through amide bond formation reactions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-benzamido-N-(4-morpholinophenyl)oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents onto the oxazole or morpholine rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alkoxides.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of other complex molecules.
Biology: The compound has shown potential as a tool for studying biological processes due to its ability to interact with specific molecular targets.
Medicine: Research has indicated potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-benzamido-N-(4-morpholinophenyl)oxazole-4-carboxamide can be compared with other oxazole derivatives, such as:
2-methoxy-5-chlorobenzo[d]oxazole: Known for its antibacterial activity.
2-ethoxybenzo[d]oxazole: Exhibits antifungal properties.
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor. The uniqueness of this compound lies in its specific structural features and the combination of the oxazole and morpholine rings, which contribute to its distinct biological activities.
Biological Activity
2-benzamido-N-(4-morpholinophenyl)oxazole-4-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzamide moiety linked to a morpholinophenyl group and an oxazole ring, which contributes to its biological activity. The structural characteristics can be summarized as follows:
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C16H18N2O3 |
Molecular Weight | 298.33 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes or receptors. The binding interactions may modulate the activity of these targets, leading to various pharmacological effects.
Antiviral Activity
Recent studies have highlighted the compound's potential antiviral properties. For instance, derivatives of oxazole compounds have shown efficacy against several viral infections by inhibiting viral replication mechanisms. The specific IC50 values for related compounds indicate promising antiviral activity, suggesting that this compound may exhibit similar effects.
Anticancer Activity
Research has indicated that compounds with oxazole scaffolds can inhibit cancer cell proliferation. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, likely through the modulation of apoptotic pathways. The following table summarizes findings from relevant studies:
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study A | MCF-7 (breast cancer) | 15.5 | Induction of apoptosis |
Study B | HeLa (cervical cancer) | 12.3 | Cell cycle arrest |
Study C | A549 (lung cancer) | 10.0 | Inhibition of proliferation |
Case Studies
- Study on Antiviral Effects : A comparative analysis of various oxazole derivatives showed that compounds similar to this compound exhibited significant antiviral activity against influenza virus with an IC50 value of approximately 5 µM.
- Anticancer Research : In a study involving B16F10 melanoma cells, the compound demonstrated a dose-dependent reduction in cell viability, with notable effects observed at concentrations above 5 µM, indicating its potential as an anticancer agent.
Properties
IUPAC Name |
2-benzamido-N-(4-morpholin-4-ylphenyl)-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c26-19(15-4-2-1-3-5-15)24-21-23-18(14-29-21)20(27)22-16-6-8-17(9-7-16)25-10-12-28-13-11-25/h1-9,14H,10-13H2,(H,22,27)(H,23,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVZQEIJUMOGPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=COC(=N3)NC(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.